Kinase Inhibition Potential: Indenopyrazole Scaffold SAR and the Unique Substitution Pattern
No direct kinase inhibition data are publicly available for the target compound. However, class-level SAR from the indenopyrazole series demonstrates that the C6 amide substituent and C3 alkyl group are critical determinants of CDK2/CDK4 potency and selectivity [1]. In published series, indenopyrazoles with optimized C6 substituents achieve CDK2 IC50 values in the low nanomolar range (e.g., compound 14j: CDK2 IC50 = 12 nM, CDK4 IC50 = 83 nM) [1]. The target compound's 2-thienylformamide at C6 and tert-butyl at C3 represent a distinct pharmacophore combination that, based on class SAR, is predicted to yield a selectivity window different from analogs with phenyl, benzyl, or alkyl amides [1].
| Evidence Dimension | CDK2/CDK4 inhibitory potency and selectivity (class-level SAR extrapolation) |
|---|---|
| Target Compound Data | No direct assay data available; predicted CDK2/CDK4 activity based on indenopyrazole scaffold SAR with 2-thienylformamide at C6 and tert-butyl at C3. |
| Comparator Or Baseline | Published indenopyrazole compound 14j: CDK2 IC50 = 12 nM, CDK4 IC50 = 83 nM (C6 substituent: semicarbazide; C3: tert-butyl) [1]. |
| Quantified Difference | Not quantifiable without direct comparative assay; structural differences at C6 (thienylformamide vs. semicarbazide) and N1 (methyl vs. H) are expected to shift potency and selectivity profiles. |
| Conditions | Class-level inference from CDK2/cyclin E and CDK4/cyclin D1 kinase inhibition assays reported in J. Med. Chem. 2002 [1]. |
Why This Matters
Procurement decisions must account for the fact that even within the same scaffold, the C6 substituent is a primary driver of kinase selectivity; the 2-thienylformamide moiety defines this compound's unique pharmacological fingerprint and cannot be assumed equivalent to other indenopyrazoles.
- [1] Nugiel, D. A.; Vidwans, A.; Etzkorn, A.-M.; Rossi, K. A.; Benfield, P. A.; Burton, C. R.; Cox, S.; Doleniak, D.; Seitz, S. P. Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 2. Probing the Indeno Ring Substituent Pattern. J. Med. Chem. 2002, 45 (24), 5224–5232. View Source
